4-Fluoro-3-(naphthalen-1-yl)benzoic acid
Overview
Description
“4-Fluoro-3-(naphthalen-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1261913-44-3. Its molecular weight is 266.27 and its molecular formula is C17H11FO2 . The IUPAC name for this compound is 4-fluoro-3-(1-naphthyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H11FO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 266.27 and a molecular formula of C17H11FO2 .Scientific Research Applications
Luminescent Lanthanide Complexes
4-Fluoro-3-(naphthalen-1-yl)benzoic acid and its derivatives have been explored in the synthesis of luminescent lanthanide complexes. These complexes show potential in understanding the energy-transfer pathways in luminescent materials, particularly the role of intramolecular charge transfer (ICT) states (Kim, Baek, & Kim, 2006).
Synthesis of Mono- and Difluoronaphthoic Acids
Research has been conducted on the synthesis of various mono- and difluoronaphthoic acids, including this compound. These compounds are important due to their presence in several biologically active compounds (Tagat et al., 2002).
Novel Fluorophores for Labeling
This compound derivatives have been utilized in the synthesis of novel fluorophores. These fluorophores exhibit strong fluorescence signals in the UV-visible region, indicating potential applications in labeling and tracking in various scientific contexts (Singh & Singh, 2008).
PET Imaging of Retinoid X Receptor
This compound has been used in the synthesis of a fluorine-18-labeled bexarotene analogue, an advancement in PET imaging for studying the retinoid X receptor. This demonstrates its potential in medical imaging and diagnostics (Wang, Davis, Gao, & Zheng, 2014).
Fluorescent Molecular Probes for ZnO Nanoparticles
This compound derivatives have been identified as sensitive molecular probes for ZnO nanoparticles, exhibiting unusual fluorescence features. These could be valuable in nanoparticle research and applications (Bekere et al., 2013).
Information Security Protection
Derivatives of this compound have been synthesized for use in information security protection, demonstrating reversible fluorescence on/off switching properties. This highlights its potential in developing new materials for security applications (Qi et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown potent activity against staphylococcus aureus and acinetobacter baumannii .
Mode of Action
Related compounds have been observed to disrupt the bacterial cell membrane , which could potentially be a mode of action for this compound as well.
Result of Action
Related compounds have shown bactericidal effects on staphylococcus aureus and bacteriostatic effects on acinetobacter baumannii .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-3-naphthalen-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJVPMARNOGNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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